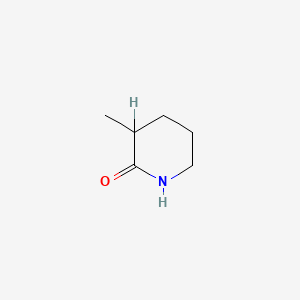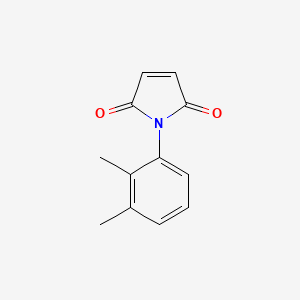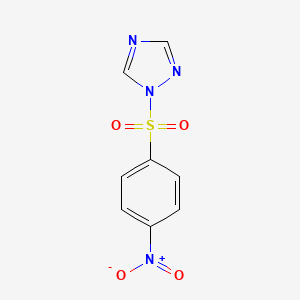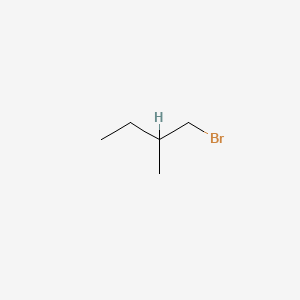
甲基噻吩-3-乙酸酯
概述
描述
Methyl 3-thienylacetate (MTA) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. MTA is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of a variety of compounds and has been found to have a number of biological activities. MTA has been studied for its potential applications in the medical field, including in vivo and in vitro research.
科学研究应用
药物化学
噻吩类类似物,包括甲基噻吩-3-乙酸酯,一直是许多科学家关注的焦点,作为一类潜在的生物活性化合物 . 它们在药物化学家改进具有多种生物效应的先进化合物方面起着至关重要的作用 . 噻吩衍生物表现出许多药理特性,例如抗癌 ,抗炎 ,抗菌 ,降压 ,以及抗动脉粥样硬化特性 .
工业化学
噻吩衍生物在工业化学和材料科学中被用作腐蚀抑制剂 . 它们具有多功能的合成适用性和生物活性,这有助于药物化学家规划、组织和实施发现新药的新方法 .
有机半导体
噻吩介导的分子,包括甲基噻吩-3-乙酸酯,在有机半导体的发展中发挥着重要作用 . 它们是既具有生物和生理功能的非常有效的化合物 .
有机场效应晶体管 (OFETs)
具有噻吩环体系的分子用于制造有机场效应晶体管 (OFETs) . 这种应用在电子领域尤为重要。
有机发光二极管 (OLEDs)
噻吩衍生物也用于制造有机发光二极管 (OLEDs) . OLED 用于在诸如电视屏幕、计算机显示器和便携式系统(例如智能手机、手持游戏机和 PDA)等设备中创建数字显示。
噻吩衍生物的合成
包括甲基噻吩-3-乙酸酯在内的噻吩衍生物的合成是化学研究中的一个有趣话题 . 使用各种方法,例如 Gewald、Paal–Knorr、Fiesselmann 和 Hinsberg 合成法 .
气相热化学
甲基噻吩-3-乙酸酯也研究气相热化学 . 这涉及对能量及其转化的研究,这对化学反应至关重要。
凝聚相热化学
除了气相热化学外,甲基噻吩-3-乙酸酯也研究凝聚相热化学 . 这涉及对凝聚相(固态或液态)中的能量的研究,这对于理解物质的物理性质至关重要。
体内
Methyl 3-thienylacetate has been studied for its potential use as an anti-cancer agent. Studies have shown that Methyl 3-thienylacetate is able to inhibit the growth of cancer cells in vivo. It has also been studied for its potential use in the treatment of bacterial and viral infections.
体外
Methyl 3-thienylacetate has been studied for its potential use as an anti-inflammatory agent. Studies have shown that Methyl 3-thienylacetate is able to inhibit the production of pro-inflammatory cytokines in vitro. It has also been studied for its potential use in the treatment of neurological disorders.
作用机制
C7H8O2SC_7H_8O_2SC7H8O2S
. This compound has been the subject of various studies due to its potential biological activities. Here, we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
It’s known that thiophene derivatives play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene derivatives are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Thiophene derivatives are known to be involved in various synthetic methods such as gewald, paal–knorr, fiesselmann, and hinsberg synthesis .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生物活性
Methyl 3-thienylacetate has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and antioxidant activities.
Biochemical and Physiological Effects
Methyl 3-thienylacetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, to inhibit the growth of cancer cells, and to act as an antioxidant. Methyl 3-thienylacetate has also been found to act on a number of pathways in the body, including the immune system, the nervous system, and the cardiovascular system.
实验室实验的优点和局限性
Methyl 3-thienylacetate has a number of advantages and limitations for lab experiments. Methyl 3-thienylacetate is a volatile liquid, making it easy to store and transport. It is also relatively inexpensive, making it cost-effective for research. However, Methyl 3-thienylacetate is highly toxic and should be handled with care.
未来方向
Methyl 3-thienylacetate has a number of potential future applications in the medical field. It has potential applications in the treatment of cancer, bacterial and viral infections, and neurological disorders. Methyl 3-thienylacetate could also be studied for its potential use in the treatment of autoimmune diseases, cardiovascular diseases, and other diseases. Methyl 3-thienylacetate could also be studied for its potential use as an antioxidant and anti-inflammatory agent. Methyl 3-thienylacetate could also be studied for its potential use in drug delivery systems, such as nanotechnology and liposomes. Finally, Methyl 3-thienylacetate could be studied for its potential use in gene therapy.
属性
IUPAC Name |
methyl 2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRWVULDSXQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130269-18-0 | |
| Record name | 3-Thiopheneacetic acid, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130269-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60207119 | |
| Record name | Methyl 3-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58414-52-1 | |
| Record name | 3-Thiopheneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58414-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-thienylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058414521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-thienylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2-(thiophen-3-yl)acetate in the context of polymer chemistry?
A: Methyl 2-(thiophen-3-yl)acetate serves as a crucial monomer in the synthesis of functionalized polythiophenes. [, ] These polymers are of significant interest due to their unique electronic and optical properties, making them suitable for various applications.
Q2: How can Methyl 2-(thiophen-3-yl)acetate be utilized to develop novel materials?
A: Research has demonstrated the use of Methyl 2-(thiophen-3-yl)acetate as a starting material for the creation of cationic polythiophenes. [] This is achieved through post-polymerization functionalization, where the methyl ester group in the polymer allows for further chemical modifications. The resulting cationic polythiophenes exhibit DNA-binding properties, highlighting their potential as components in gene delivery systems. []
Q3: What other research has been conducted using Methyl 2-(thiophen-3-yl)acetate as a building block?
A: Studies have explored the copolymerization of Methyl 2-(thiophen-3-yl)acetate with other thiophene derivatives, like 2,2′-bithiophene and 3-methylthiophene. [] This copolymerization allows for the fine-tuning of polymer properties, paving the way for the development of materials with tailored characteristics for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)





